molecular formula C14H20BrN3 B8015440 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine

Cat. No.: B8015440
M. Wt: 310.23 g/mol
InChI Key: CGLRLRYZTZRUSN-UHFFFAOYSA-N
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Description

Chemical Identity:
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine (CAS: 1911398-16-7) is a piperazine derivative with a molecular formula of C₁₄H₂₀BrN₃ and a molecular weight of 310.23 g/mol . The compound features a piperazine core substituted at the 1-position with a 5-bromo-6-methylpyridin-2-yl group and at the 4-position with a cyclopropylmethyl moiety. Its structure combines a halogenated pyridine ring, which may confer electrophilic reactivity, and a cyclopropane-derived group, which can enhance metabolic stability and modulate lipophilicity.

Synthetic Relevance: This compound is cataloged as a pharmaceutical intermediate, suggesting its utility in the synthesis of bioactive molecules or receptor-targeted ligands .

Properties

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3/c1-11-13(15)4-5-14(16-11)18-8-6-17(7-9-18)10-12-2-3-12/h4-5,12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLRLRYZTZRUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)CC3CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine typically involves multiple steps, starting with the bromination of 6-methylpyridin-2-ol to produce 5-bromo-6-methylpyridin-2-ol. This intermediate is then reacted with cyclopropylmethylamine to form the desired piperazine derivative. The reaction conditions usually require the use of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

  • Reduction: Reduction reactions can convert the compound to its reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxides and hydroxides.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological system being studied.

Comparison with Similar Compounds

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of structurally or functionally related compounds:

Structural Analogues
Compound Name Substituents Molecular Weight Key Features/Applications Synthesis Yield/Conditions References
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine 5-bromo-6-methylpyridin-2-yl, cyclopropylmethyl 310.23 Pharmaceutical intermediate; potential sigma receptor ligand Not specified
1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine Benzyl, 5-bromo-6-methylpyridin-2-yl 346.28 Pharmaceutical intermediate; higher lipophilicity due to benzyl group 95% purity, commercial synthesis
1-(4-Bromobenzyl)-4-(5-nitrofuran-2-yl-thiadiazol-2-yl)piperazine 4-bromobenzyl, nitrofuran-thiadiazolyl Not provided Anticancer activity (in vitro); nitro group enhances redox activity 28% yield (room temperature)
DuP 734 (1-(cyclopropylmethyl)-4-(2'-(4"-fluorophenyl)-2'-oxoethyl)piperidine) Cyclopropylmethyl, fluorophenyl Not provided High-affinity sigma-1 receptor ligand; modulates dopamine release Optimized for receptor affinity

Key Structural Differences :

  • Substituent Effects: The cyclopropylmethyl group in the target compound may reduce metabolic degradation compared to bulkier groups like benzyl (e.g., in ), enhancing pharmacokinetic stability.

Biological Activity

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine, a compound with the CAS number 1911398-16-7, is a piperazine derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antibacterial properties and other relevant pharmacological effects.

  • Molecular Formula : C14H20BrN
  • Molecular Weight : 310.23 g/mol
  • CAS Number : 1911398-16-7
  • Purity : 97% .

Synthesis

The synthesis of this compound involves various chemical reactions that typically include the bromination of pyridine derivatives followed by piperazine ring formation. Specific protocols may vary, but the general approach includes:

  • Bromination of 5-methylpyridine.
  • Reaction with cyclopropylmethylamine to form the piperazine structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, a related class of piperazine hybridized compounds exhibited significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL for some derivatives .

Table 1: Comparative Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound APseudomonas aeruginosa1
Compound BStaphylococcus aureus4
This compoundTBDTBDTBD

The mechanism by which piperazine derivatives exert their antibacterial effects often involves disruption of bacterial cell membranes and interference with metabolic pathways. The following mechanisms have been proposed:

  • Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Oxidative Stress Induction : These compounds may induce oxidative stress in bacteria, resulting in metabolic disturbances and apoptosis .
  • DNA Interaction : Some studies suggest that piperazine derivatives can bind to bacterial DNA or DNA gyrase, inhibiting replication and transcription processes.

Case Studies

In a recent investigation involving piperazine hybrids, it was found that structural modifications significantly influenced antibacterial efficacy. For example, the introduction of bromine or methyl groups at specific positions enhanced activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Case Study Example

A particular study focused on a series of piperazine hybrids demonstrated that:

  • The compound with a cyclopropyl group exhibited superior antibacterial properties compared to its linear counterparts.
  • Hemolytic assays indicated low toxicity towards human red blood cells, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
  • Step 1 : Bromination and nitration of pyridine precursors to introduce functional groups (e.g., 5-bromo-6-methylpyridin-2-amine) .
  • Step 2 : Piperazine ring formation via condensation with cyclopropylmethyl halides under reflux conditions (e.g., using DCM as solvent and DIPEA as a base) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (ethanol/water mixtures) is recommended for isolating intermediates .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and pyridine protons at δ 7.0–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS can verify molecular weight (e.g., expected [M+H]+^+ for C13_{13}H17_{17}BrN3_3: ~318.04) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :
  • Stability : The compound is stable under inert atmospheres (N2_2 or Ar) at -20°C. Avoid exposure to light, moisture, and oxidizing agents (e.g., peroxides), which may degrade the piperazine ring .
  • Storage : Store in amber vials with desiccants (e.g., silica gel). For long-term stability, lyophilize and store at -80°C .

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Respiratory Protection : For powder handling, use NIOSH-certified N95 respirators. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer :
  • Kinase Inhibition : Structural analogs (e.g., piperazine-linked pyrimidines) have shown activity against tyrosine kinases. Use biochemical assays (e.g., ADP-Glo™) to evaluate IC50_{50} values .
  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL considered active) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :
  • Substituent Modification : Replace the cyclopropylmethyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteric Replacement : Substitute bromine with electron-withdrawing groups (e.g., CF3_3) to improve metabolic stability. Monitor changes via in vitro CYP450 inhibition assays .

Q. What analytical methods resolve complex mixtures during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with heptane/ethanol mobile phases to separate enantiomers .
  • LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) using MRM transitions specific to the parent ion .

Q. How can contradictory data in biological assays be addressed?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate IC50_{50} values across multiple replicates (n ≥ 3) using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
  • Solvent Interference : Ensure DMSO concentrations ≤0.1% in cell-based assays to avoid cytotoxicity artifacts .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine

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